Product packaging for 4-Methylnitrosopiperidine(Cat. No.:CAS No. 15104-03-7)

4-Methylnitrosopiperidine

Cat. No.: B081522
CAS No.: 15104-03-7
M. Wt: 128.17 g/mol
InChI Key: AQIASOPYWNTZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylnitrosopiperidine is a potent nitrosamine compound of significant interest in cancer research and toxicology. Its primary research value lies in its function as a direct-acting alkylating agent, capable of forming DNA adducts and inducing mutagenic and carcinogenic effects without requiring metabolic activation. This property makes it a highly valuable tool for studying the mechanisms of nitrosamine-induced carcinogenesis, particularly in the context of esophageal and hepatic cancers. Researchers utilize this compound in vitro and in vivo to model tumor development, investigate DNA damage and repair pathways, and elucidate the role of specific genetic mutations in the initiation and progression of cancer. Its well-characterized alkylating activity, primarily through the transfer of a methyl group to nucleophilic sites in DNA (such as guanine bases), allows for precise studies on the relationship between alkylation damage, subsequent mutagenesis, and cellular transformation. This compound is essential for screening potential chemopreventive agents, validating experimental models of carcinogenicity, and advancing the fundamental understanding of environmental and dietary carcinogens. It is supplied with detailed analytical documentation, including HPLC and NMR data, to ensure batch-to-batch consistency and support high-quality, reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B081522 4-Methylnitrosopiperidine CAS No. 15104-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6-2-4-8(7-9)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIASOPYWNTZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164697
Record name 4-Methyl-1-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.06 [mmHg]
Record name 1-Nitroso-4-pipecoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21294
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15104-03-7
Record name 4-Methyl-1-nitrosopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15104-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-nitrosopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLNITROSOPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDD4C96NUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodologies for Synthesis and Analog Generation in Academic Research

Strategies for the Laboratory Synthesis of 4-Methylnitrosopiperidine

The most prevalent laboratory synthesis of this compound involves the nitrosation of its secondary amine precursor, 4-methylpiperidine (B120128). This reaction is typically achieved by treating 4-methylpiperidine with a nitrosating agent under acidic conditions. A common and traditional method utilizes sodium nitrite (B80452) (NaNO₂) in the presence of a mineral acid, such as hydrochloric acid (HCl). The acid protonates the nitrite ion to form nitrous acid (HNO₂) in situ, which is the active nitrosating species.

The reaction is generally performed in an aqueous medium at reduced temperatures, typically 0–5 °C, to minimize side reactions and the decomposition of nitrous acid. The 4-methylpiperidine, dissolved in water and acidified with HCl, is treated with an aqueous solution of sodium nitrite, added dropwise with vigorous stirring. The progress of the reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the this compound, which is often an oily liquid, is extracted from the aqueous mixture using an organic solvent like dichloromethane (B109758) or diethyl ether. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.

An alternative approach employs organic nitrosating agents, such as tert-butyl nitrite (TBN), which can offer milder reaction conditions. schenautomacao.com.br In this method, 4-methylpiperidine can be treated with TBN in an organic solvent. This approach can sometimes provide cleaner reactions and easier purification.

Table 1: Common Laboratory Synthesis Methods for this compound

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Aqueous Nitrosation4-Methylpiperidine, Sodium Nitrite, Hydrochloric Acid0-5 °C, Aqueous solutionInexpensive reagents, well-established procedureRequires careful pH and temperature control, potential for side reactions
Organic Nitrosation4-Methylpiperidine, tert-Butyl NitriteRoom temperature, Organic solventMilder conditions, potentially cleaner reactionMore expensive nitrosating agent

Approaches for the Preparation of Methylated Nitrosopiperidine Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of nitrosopiperidines, researchers synthesize a variety of methylated analogs. These studies often focus on how the position and number of methyl groups on the piperidine (B6355638) ring influence the compound's biological activity, such as carcinogenicity. The general synthetic strategy for these derivatives is analogous to that of this compound: the nitrosation of the corresponding methylated piperidine precursor.

For instance, the synthesis of 2-methylnitrosopiperidine (B3386296), 3-methylnitrosopiperidine, and various dimethylnitrosopiperidines (e.g., 2,6-dimethylnitrosopiperidine) all commence with the respective methyl-substituted piperidine. These precursors are then subjected to nitrosation, typically using sodium nitrite and an acid. The reaction conditions are similar to those used for the synthesis of this compound, with minor adjustments possibly needed to accommodate differences in the reactivity and solubility of the starting amines.

The availability of the methylated piperidine precursors is a key factor in these synthetic campaigns. Many of these precursors are commercially available or can be synthesized through established organic chemistry methods, such as the reduction of corresponding methyl-substituted pyridines or through multi-step sequences involving the construction of the piperidine ring. The purification and characterization of the final methylated nitrosopiperidine derivatives are crucial to ensure their suitability for biological testing. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are used to confirm the structure and purity of the synthesized compounds.

Table 2: Examples of Methylated Nitrosopiperidine Derivatives for SAR Studies

CompoundPrecursor
2-Methylnitrosopiperidine2-Methylpiperidine
3-Methylnitrosopiperidine3-Methylpiperidine
2,6-Dimethylnitrosopiperidine2,6-Dimethylpiperidine
3,5-Dimethylnitrosopiperidine3,5-Dimethylpiperidine

Advanced Synthetic Methodologies Utilized in Nitrosamine (B1359907) Research

While traditional nitrosation methods are widely used, ongoing research focuses on developing more efficient, safer, and environmentally friendly synthetic routes for N-nitrosamines. These advanced methodologies are often explored in the broader context of nitrosamine synthesis but are applicable to the preparation of this compound and its analogs.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool in chemical manufacturing, offering advantages in terms of safety, reproducibility, and scalability. schenautomacao.com.br In the context of nitrosamine synthesis, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. schenautomacao.com.brseqens.com This is particularly beneficial for nitrosation reactions, which can be exothermic and involve unstable intermediates. schenautomacao.com.br The use of microreactors can enhance heat and mass transfer, leading to higher yields and purer products. Flow systems can also be designed to handle hazardous reagents more safely. For example, a flow process for the N-nitrosation of secondary amines has been developed using tert-butyl nitrite as the nitrosating agent. schenautomacao.com.br

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants or reducing agents. nih.gov The electrochemical N-nitrosation of secondary amines has been demonstrated, providing a method that avoids the use of harsh acidic conditions. researchgate.net In this approach, an electric current is used to mediate the nitrosation reaction, often with a simple and readily available nitrogen source. This technique can lead to high yields and selectivity, with the potential for in-line purification. nih.govresearchgate.net

Photochemical Synthesis: Photochemistry provides a unique way to initiate chemical reactions using light. nih.gov Photochemical methods for the synthesis of nitrosamines have been explored, although they are less common than thermal methods. cardiff.ac.uk These reactions can proceed through different mechanisms, such as the photolysis of certain nitrogen-containing compounds in the presence of an amine. nih.gov While still a developing area, photochemical synthesis offers the potential for novel reaction pathways and selectivities in nitrosamine preparation.

Table 3: Advanced Synthetic Methodologies in Nitrosamine Research

MethodologyPrinciplePotential Advantages
Flow ChemistryContinuous reaction in a microreactor systemImproved safety, better control over reaction parameters, enhanced scalability, higher yields
Electrochemical SynthesisUse of electric current to drive the nitrosation reactionMilder reaction conditions, avoids harsh reagents, potential for high selectivity and in-line purification
Photochemical SynthesisUse of light to initiate the nitrosation reactionAccess to unique reaction pathways, potential for high selectivity

Metabolic Activation and Biotransformation Pathways of 4 Methylnitrosopiperidine

Enzymatic Systems Implicated in 4-Methylnitrosopiperidine Metabolism

The metabolism of this compound involves a coordinated effort between Phase I and Phase II enzyme systems. nih.gov Phase I enzymes are responsible for the initial oxidative metabolism that activates the compound, while Phase II enzymes are primarily involved in the subsequent detoxification and conjugation of the resulting reactive metabolites. wikipedia.orgmdpi.com

The bioactivation of N-nitrosamines is predominantly catalyzed by Cytochrome P450 (CYP450) enzymes. nih.govmdpi.com The key activation pathway for cyclic nitrosamines is believed to be α-hydroxylation, a reaction that occurs on the carbon atom adjacent to the N-nitroso group. researchgate.net This initial oxidative step is critical, as it transforms the chemically stable parent nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. researchgate.net

Due to its structural similarity to N-nitrosopiperidine (NPIP), the metabolic activation of this compound is expected to follow a similar pathway. Studies on NPIP have identified the Cytochrome P450 2A (CYP2A) subfamily as important catalysts of α-hydroxylation. Various isoforms within this subfamily, including those from rats (P450 2A3), mice (P450 2A4, 2A5), and humans (P450 2A6, 2A13), have demonstrated the ability to catalyze this reaction. While these enzymes share high amino acid sequence identity, their kinetic parameters for NPIP α-hydroxylation can differ significantly, indicating that specific residues within the enzyme's active site influence catalytic activity.

Kinetic Parameters of P450 2A Isoforms for N-nitrosopiperidine (NPIP) α-Hydroxylation
EnzymeSpeciesKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹μM⁻¹)
P450 2A3Rat1601.80.011
P450 2A4Mouse11001.20.0011
P450 2A5Mouse1506.60.044
P450 2A6Human2501.50.006
P450 2A13Human1103.50.032

Data inferred from studies on the structurally similar compound N-nitrosopiperidine.

Following Phase I bioactivation, Phase II enzymes play a crucial role in detoxifying the reactive intermediates. nih.gov The primary detoxification pathway for electrophilic metabolites is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). wikipedia.orgmdpi.comnih.gov This conjugation reaction renders the compound more water-soluble and less reactive, facilitating its excretion. mdpi.com The reaction can occur non-enzymatically, but it is significantly accelerated by GSTs. mdpi.com

In addition to GSTs, other enzyme systems may be involved. Aldehyde oxidase, for instance, has been implicated in the metabolism of other nitrogen-containing heterocyclic compounds. The cellular defense against toxicant exposure also involves a broader network of antioxidant enzymes. The regeneration of GSH from its oxidized state (GSSG) is dependent on glutathione reductase, which helps maintain the cellular pool of this critical antioxidant. researchgate.net Perturbations in any step of thiol metabolism can have significant consequences for cellular health. nih.gov

Formation and Characterization of Electrophilic Reactive Metabolites

All N-nitrosamines require metabolic activation to exert their biological effects. nih.gov The process begins with the CYP450-mediated α-hydroxylation of this compound. The resulting α-hydroxynitrosamine is an unstable intermediate. This intermediate undergoes spontaneous decomposition, leading to the opening of the piperidine (B6355638) ring and the formation of a highly reactive electrophilic species, likely a diazonium ion, which in turn can generate a carbocation. pjoes.comresearchgate.net

These electrophiles are the ultimate reactive metabolites responsible for the compound's downstream effects. nih.gov Due to their electron-deficient nature, they readily react with nucleophilic sites on cellular macromolecules. The covalent binding of these reactive intermediates to DNA forms DNA adducts, which are considered a critical step in the initiation of chemical carcinogenesis. nih.gov Similarly, these electrophiles can bind to proteins, forming protein adducts that can alter cellular function and contribute to toxicity. nih.gov The formation of these reactive species is a key event that links xenobiotic metabolism to potential cellular damage. openaccessjournals.com

Integration of this compound Metabolism within Broader Biological Metabolic Networks and Pathways

The metabolism of this compound is not an isolated process but is deeply integrated with fundamental cellular metabolic pathways, particularly those involving energy and antioxidant homeostasis.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and NADPH Supply: The Phase I bioactivation catalyzed by CYP450 enzymes is an oxidative process that requires a redox partner. mdpi.com Specifically, the CYP450 catalytic cycle is dependent on the cofactor NADPH, which provides the necessary reducing equivalents. nih.gov The primary source for regenerating NADPH is the pentose phosphate pathway (PPP), a branch of glycolysis. nih.govyoutube.com Therefore, the active metabolism of this compound places a direct demand on the PPP to supply sufficient NADPH to sustain CYP450 activity.

Glutathione Metabolism and Amino Acid Pools: The Phase II detoxification of electrophilic metabolites heavily relies on glutathione. mdpi.comnih.gov Conjugation reactions catalyzed by GSTs consume cellular GSH. nih.gov The regeneration of GSH from its oxidized form, GSSG, is accomplished by glutathione reductase, an enzyme that also requires NADPH as a cofactor, further linking detoxification to the PPP. researchgate.netyoutube.com Furthermore, the de novo synthesis of glutathione itself is dependent on the availability of its constituent amino acids: glutamate, cysteine, and glycine. researchgate.net This connects the detoxification of this compound to the cellular amino acid pool and protein metabolism.

Genotoxicity and Dna Adduct Formation Induced by 4 Methylnitrosopiperidine

Mechanisms of DNA Damage and Genetic Alterations

The genotoxicity of N-nitrosamines, including cyclic nitrosamines like 4-Methylnitrosopiperidine, is not inherent to the parent molecule but is a consequence of metabolic activation. This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes. The key mechanistic step for cyclic nitrosamines is the enzymatic hydroxylation of a carbon atom immediately adjacent to the nitroso group, a position known as the α-carbon.

For this compound, the α-carbons are at the C2 and C6 positions of the piperidine (B6355638) ring. These positions are unsubstituted, making them available for CYP-mediated α-hydroxylation. This metabolic process is considered essential for the compound's carcinogenic activity. Research comparing methylated nitrosopiperidine derivatives has shown that blocking these α-positions with methyl groups, as in 2,6-dimethylnitrosopiperidine, significantly reduces or eliminates carcinogenic activity, underscoring the importance of α-hydroxylation in the activation pathway. nih.gov

Following α-hydroxylation, the resulting α-hydroxy-N-nitrosamine is an unstable intermediate. It undergoes spontaneous decomposition, which involves the opening of the piperidine ring. This process generates a reactive electrophilic species, likely a diazonium ion. This highly reactive intermediate can then covalently bind to nucleophilic sites on cellular macromolecules, most critically, on the bases and phosphate (B84403) backbone of DNA.

This covalent binding, or alkylation, results in the formation of DNA adducts. These adducts disrupt the normal structure of DNA, and if they are not removed by cellular DNA repair mechanisms before cell division, they can lead to mispairing of DNA bases during replication. For example, an alkylated guanine (B1146940) base may incorrectly pair with thymine (B56734) instead of cytosine. This misreplication event introduces a permanent change in the DNA sequence, resulting in a point mutation (e.g., a G:C to A:T transition) upon the next round of replication. mdpi.com The accumulation of such mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, is a fundamental mechanism driving the initiation of cancer. researchgate.net

Identification and Structural Characterization of DNA Adducts

The precise structures of DNA adducts formed by this compound have not been specifically detailed in published research. However, based on its known metabolic activation pathway, the types of adducts can be predicted. The ring-opening of the α-hydroxylated intermediate is expected to produce a reactive species capable of alkylating DNA.

Modern analytical techniques are crucial for identifying and characterizing such adducts from biological samples. High-performance liquid chromatography (HPLC) is used to separate the modified nucleosides from a digest of DNA. nih.gov Subsequently, mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), provides detailed structural information and enables sensitive detection. nih.gov For definitive structural elucidation of novel adducts, nuclear magnetic resonance (NMR) spectroscopy is often employed, which can confirm the exact site of attachment on the DNA base and the structure of the adducted chemical moiety. nih.gov

While specific adducts for this compound are not characterized, the metabolic pathway suggests the formation of various alkyl adducts. The electrophilic intermediate generated after metabolic activation would react with nucleophilic centers in DNA, such as the N7 and O6 positions of guanine, the N3 position of adenine, and the phosphate backbone. nih.govresearchgate.net The parent compound, N-nitrosopiperidine (NPIP), is known to produce the cyclic adduct N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) after metabolic activation. nih.gov It is plausible that this compound forms analogous, but structurally distinct, adducts resulting from the alkylation of DNA by a five-carbon chain derived from the piperidine ring.

Table 1: Predicted DNA Adducts from this compound Metabolism
DNA BasePotential Adduction SitePredicted Adduct TypeSignificance
Guanine (G)O6-positionO6-AlkylguanineHighly miscoding, often leads to G:C → A:T transitions. mdpi.com
Guanine (G)N7-positionN7-AlkylguanineMost common adduct, can lead to depurination creating an abasic site.
Adenine (A)N3-positionN3-AlkyladenineCan block DNA replication.
Thymine (T)O2, O4-positionsO-AlkylthymineMiscoding lesions. nih.gov

Quantitative analysis of DNA adducts is essential for understanding dose-response relationships and for risk assessment. Although no specific quantitative data exists for this compound, the methodologies for such analyses are well-established. Isotope dilution mass spectrometry is a highly sensitive and accurate method for quantifying specific adducts. scispace.com This technique involves synthesizing a stable isotope-labeled version of the adduct of interest to serve as an internal standard. The standard is added to a DNA sample, which is then hydrolyzed to nucleosides. By analyzing the sample with LC-MS/MS, the ratio of the natural adduct to the stable isotope-labeled standard can be measured, allowing for precise quantification of adduct levels, even at very low concentrations. nih.govscispace.com

In experimental models, these methods are used to establish a relationship between the exposure dose of a chemical and the level of DNA adducts formed in target tissues. Such studies typically show that adduct levels increase with increasing doses of the carcinogen, providing a crucial link between chemical exposure and the initial molecular event in carcinogenesis. diffundit.com

Cellular Responses to this compound-Induced DNA Damage and DNA Repair Mechanisms

Cells possess a complex network of DNA repair pathways to counteract the damaging effects of alkylating agents like metabolically activated this compound. The specific pathway employed depends on the type of DNA adduct formed.

Base Excision Repair (BER): This pathway is responsible for correcting small, non-helix-distorting base lesions. BER is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by other enzymes that cleave the DNA backbone, insert the correct nucleotide, and ligate the strand, restoring the original DNA sequence.

Nucleotide Excision Repair (NER): NER is a more versatile pathway that removes bulky, helix-distorting adducts. nih.govscispace.com The NER machinery recognizes the structural distortion in the DNA, excises a short oligonucleotide segment containing the adduct, and then uses the undamaged strand as a template to synthesize and ligate a new, correct segment. nih.gov

Mismatch Repair (MMR): The MMR system corrects mismatched bases that can arise when the replication machinery bypasses a DNA adduct. nih.gov If an adduct causes a misincorporation of a base during replication, the MMR system can recognize this mismatch on the newly synthesized strand and correct it.

Direct Reversal Repair: A key enzyme in this pathway is O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT in humans. This protein specifically recognizes O6-alkylguanine adducts, which are highly mutagenic. AGT directly transfers the alkyl group from the guanine base to one of its own cysteine residues. This action repairs the lesion in a single step but inactivates the AGT protein, making it a "suicide" enzyme. nih.gov

The efficiency of these repair pathways can significantly influence an individual's or a tissue's susceptibility to the carcinogenic effects of this compound. If the rate of adduct formation overwhelms the cellular repair capacity, or if the repair pathways themselves are deficient, the likelihood of mutations and cancer initiation increases.

Assessment of Genotoxic Potential Using In Vitro and In Vivo Research Models

The genotoxic potential of a chemical is evaluated using a battery of standardized in vitro and in vivo assays. wuxiapptec.com While comprehensive genotoxicity data for this compound is limited, its carcinogenic activity in animal models provides strong evidence of its genotoxic nature.

In Vivo Evidence: A key study on the carcinogenicity of methylated nitrosopiperidines provided direct in vivo evidence of this compound's potent activity. In this research, rats were administered the compound in their drinking water. The study found that this compound induced a very high incidence of tumors. nih.gov

Table 2: Carcinogenicity of Nitrosopiperidine Derivatives in Rats nih.gov
CompoundTumor IncidencePrimary Tumor Sites
Nitrosopiperidine~100%Nasal Turbinates, Upper Gastrointestinal Tract
3-Methylnitrosopiperidine~100%Nasal Turbinates, Upper Gastrointestinal Tract
This compound ~100% Nasal Turbinates, Upper Gastrointestinal Tract
2,6-DimethylnitrosopiperidineVery Few TumorsNot specified due to low incidence

In Vitro and Other In Vivo Models: Standard genotoxicity testing protocols are used to assess a compound's ability to induce mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses strains of Salmonella typhimurium with pre-existing mutations to detect gene mutations. N-nitrosamines typically require metabolic activation (using an S9 liver fraction) to show mutagenicity in this assay. nih.gov The parent compound, N-nitrosopiperidine, exhibits strong mutagenic activity with metabolic activation. nih.gov

In Vitro Mammalian Cell Assays: Tests like the micronucleus assay or the chromosomal aberration assay are used to detect chromosomal damage in cultured mammalian cells. wuxiapptec.com The micronucleus test identifies chromosome breaks or losses that result in small, secondary nuclei (micronuclei) outside the main nucleus. wuxiapptec.com

In Vivo Genotoxicity Assays: These assays are conducted in whole animals, such as rodents. The in vivo micronucleus assay assesses chromosomal damage in bone marrow erythrocytes. Other assays, like the Comet assay, can measure DNA strand breaks in cells from various tissues. diffundit.com Transgenic rodent mutation assays can detect gene mutations in any tissue of an animal. diffundit.com Given the potent carcinogenicity of this compound, it is highly expected to be positive in these in vitro and in vivo genotoxicity assays when properly conducted with metabolic activation.

Carcinogenesis Induced by 4 Methylnitrosopiperidine

Organ-Specific Carcinogenicity in Experimental Animal Models

The site of tumor development following exposure to a chemical carcinogen is dependent on a variety of factors, including the route of administration, metabolic pathways within specific tissues, and the chemical structure of the compound itself.

In studies using rats, 4-Methylnitrosopiperidine has demonstrated potent carcinogenicity, primarily targeting the upper respiratory and digestive tracts. When administered to rats in drinking water, this compound induced tumors of the nasal turbinates or the upper gastrointestinal tract in nearly all of the test animals. nih.gov This high incidence underscores its powerful tumor-initiating capabilities in these specific tissues. The upper gastrointestinal tract tumors include those found in the esophagus and pharynx. nih.gov

Tumor Incidence in Rats Treated with this compound

Species Compound Target Organs Tumor Incidence

Data sourced from a comparative study on the carcinogenicity of methylated nitrosopiperidines. nih.gov

The carcinogenic profile of this compound is best understood in comparison to its parent compound, N-nitrosopiperidine, and other related N-nitrosamines. The position of methyl group substitution on the piperidine (B6355638) ring plays a crucial role in determining both the potency and the target organ specificity of these compounds.

N-Nitrosopiperidine: The unsubstituted parent compound is also a potent carcinogen that induces tumors in the nasal cavity and upper alimentary tract, similar to its 4-methyl derivative. nih.govnih.gov However, it has also been reported to cause cancer in the liver, lungs, and stomach. nih.govnj.gov

Other Methylated Nitrosopiperidines: The location of the methyl group is critical. Like this compound, 2-methyl- and 3-methyl-nitrosopiperidine also induce tumors in the nasal turbinates and upper gastrointestinal tract with high frequency. nih.gov In contrast, blocking the carbon atoms adjacent (alpha) to the nitroso function, as seen in 2,6-dimethyl- or 2,2,6,6-tetramethyl-nitrosopiperidine, leads to a significant reduction in carcinogenic activity. nih.gov This highlights the importance of the α-carbon position for metabolic activation.

N'-Nitrosonornicotine (NNN): This tobacco-specific nitrosamine (B1359907) is structurally related and is a powerful carcinogen. In rats, NNN is known to induce tumors primarily in the esophagus and nasal cavity. nj.govwhyquit.com Studies have shown it to be a strong oral cavity carcinogen as well. nih.gov

The substitution on the piperidine ring can thus modulate the target organ. For instance, certain oxygenated N-nitrosopiperidines, such as nitroso-4-piperidinol and nitroso-4-piperidone, cause a high incidence of tumors in the nasal cavity but very few in the upper alimentary tract, while also inducing liver tumors in female rats. nih.gov

Comparative Target Organ Specificity of N-Nitrosamines in Rats

Compound Primary Target Organs
This compound Nasal Turbinates, Upper Gastrointestinal Tract nih.gov
N-Nitrosopiperidine Nasal Cavity, Upper Alimentary Tract, Liver, Esophagus nih.govnih.govnih.gov
2,6-Dimethylnitrosopiperidine Very low carcinogenic activity nih.gov
N'-Nitrosonornicotine (NNN) Esophagus, Nasal Cavity, Oral Cavity nj.govwhyquit.comnih.gov

| Nitroso-4-piperidone | Nasal Cavity, Liver (females) nih.gov |

Molecular Mechanisms of Carcinogenesis

The process by which this compound induces cancer is a multi-step process involving metabolic activation, genetic damage through the formation of DNA adducts, and potentially epigenetic alterations that dysregulate gene expression.

Like most N-nitrosamines, this compound is not directly carcinogenic. It requires metabolic activation by enzymes, primarily the cytochrome P450 (CYP) system, to be converted into a reactive form that can damage cellular macromolecules like DNA. nih.gov This process is a critical step in tumor initiation.

The key activation pathway for cyclic nitrosamines such as nitrosopiperidine and its derivatives is α-hydroxylation—the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group. nih.gov This creates an unstable α-hydroxy nitrosamine, which spontaneously breaks down to form a highly reactive electrophilic species, a diazonium ion. This electrophile is ultimately responsible for the compound's carcinogenic effects. The observation that blocking both α-carbon positions with methyl groups (as in 2,6-dimethylnitrosopiperidine) nearly abolishes carcinogenic activity provides strong evidence for the essential role of α-hydroxylation in the activation of these compounds. nih.gov

The electrophilic intermediates produced during the metabolic activation of this compound are highly reactive and can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. researchgate.net The formation of these adducts is a central event in chemical carcinogenesis.

These adducts can distort the DNA double helix and interfere with normal DNA replication and repair processes. nih.gov When a DNA polymerase encounters an adducted base during replication, it may insert an incorrect nucleotide opposite the damaged site. nih.gov If this mispairing is not corrected by cellular DNA repair mechanisms, it becomes a permanent mutation in the DNA sequence during the next round of replication.

The accumulation of mutations in critical genes, such as proto-oncogenes that promote cell growth and tumor suppressor genes that control it, can lead to the loss of normal cellular regulation. nih.govalliedacademies.org This can result in uncontrolled cell proliferation and the clonal expansion of the mutated cells, a foundational step in the development of a tumor. nih.gov

Beyond direct genetic mutations, carcinogenesis is also driven by epigenetic modifications. These are heritable changes that alter gene expression without changing the underlying DNA sequence. nih.gov Key epigenetic mechanisms include DNA methylation and histone modifications. mdpi.com

Aberrant epigenetic patterns are a hallmark of cancer. nih.gov For example, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their transcriptional silencing, effectively removing a critical brake on cell proliferation. alliedacademies.orgnih.gov Conversely, global hypomethylation can contribute to genomic instability.

Chemical carcinogens can induce these epigenetic alterations, which, in concert with genetic mutations, drive malignant transformation. frontiersin.org While the direct epigenetic effects specifically caused by this compound are not extensively detailed in the literature, it is a recognized mechanism for chemical carcinogens to disrupt epigenetic regulation. It is therefore plausible that the carcinogenic activity of this compound involves not only the induction of mutations via DNA adducts but also the promotion of oncogenic phenotypes through epigenetic dysregulation.

Influence of Exposure Parameters on Carcinogenic Outcomes in Experimental Studies

The carcinogenic effects of this compound are significantly influenced by various exposure parameters, including the route of administration, the duration of exposure, and the specific experimental model utilized. These factors can alter the incidence, type, and location of tumors observed in animal studies.

Experimental studies have demonstrated that the administration of this compound to rats in their drinking water leads to the induction of tumors in the nasal turbinates and the upper gastrointestinal tract. In one comparative study, this compound, when administered at equimolar concentrations with nitrosopiperidine and other methylated derivatives, induced these tumors in nearly 100% of the treated animals. nih.gov The maximum duration of this treatment was 50 weeks. nih.gov

The position of the methyl group on the piperidine ring has been shown to be a critical factor in the carcinogenic activity of nitrosopiperidine derivatives. For instance, while this compound is a potent carcinogen, the presence of methyl groups on the carbon atoms alpha to the nitroso function, as seen in 2,6-dimethyl- and 2,2,6,6-tetramethyl-nitrosopiperidine, significantly reduces the carcinogenic activity of the molecule. nih.gov In studies with these compounds, very few tumors of the nasal turbinates or upper gastrointestinal tract were observed. nih.gov

The following table summarizes the comparative carcinogenicity of different methylated nitrosopiperidines, highlighting the influence of the methyl group's position on tumor induction.

CompoundTumor IncidencePrimary Tumor Sites
Nitrosopiperidine~100%Nasal Turbinates, Upper Gastrointestinal Tract
2-Methylnitrosopiperidine (B3386296)~100%Nasal Turbinates, Upper Gastrointestinal Tract, Hepatocellular Carcinomas
3-Methylnitrosopiperidine~100%Nasal Turbinates, Upper Gastrointestinal Tract
This compound~100%Nasal Turbinates, Upper Gastrointestinal Tract
2,6-DimethylnitrosopiperidineVery Low-
2,2,6,6-Tetramethyl-nitrosopiperidineVery Low-

Furthermore, the duration of the study and the lifespan of the animals can also impact the observed carcinogenic outcomes. In a study comparing methylated nitrosopiperidines, the group treated with 2-methylnitrosopiperidine had a significantly longer time to death from tumors of the nasal turbinates and upper gastrointestinal tract. nih.gov This increased lifespan allowed for the development of hepatocellular carcinomas in this group, a finding that was less prevalent in groups with shorter survival times. nih.gov This suggests that longer exposure durations or observation periods may be necessary to fully characterize the carcinogenic potential of a compound across different organ systems.

Preclinical Toxicological Assessment of 4 Methylnitrosopiperidine

Design and Implementation of In Vivo Toxicology Studies in Laboratory Animals

In vivo toxicology studies are fundamental to characterizing the potential hazards of chemical compounds in a living organism. These studies, typically conducted in laboratory animals like rats and mice, are designed to identify target organs of toxicity and establish dose-response relationships. The design of such studies involves the administration of the test substance to animals via relevant routes of exposure, followed by a period of observation and detailed pathological examination.

Acute toxicity studies are designed to assess the adverse effects of a substance following a single large dose or multiple doses over a short period. dntb.gov.ua A key metric derived from these studies is the median lethal dose (LD50), which is the dose required to cause death in 50% of a test animal population. wikipedia.orgccohs.ca While a crucial indicator for classifying the acute poisoning potential of a chemical, specific LD50 values for 4-Methylnitrosopiperidine are not detailed in the available research.

Chronic toxicity studies, in contrast, evaluate the effects of repeated, long-term exposure to a compound. A pivotal chronic toxicity study on this compound involved its administration to rats in their drinking water for up to 50 weeks. nih.gov This long-term exposure was designed to model continuous environmental or dietary exposure and assess the compound's carcinogenic potential. The study revealed that this compound is a potent carcinogen, inducing tumors in nearly 100% of the test animals. nih.gov

The chronic administration of this compound resulted in significant systemic and local toxic effects, primarily manifesting as carcinogenesis in specific tissues. nih.gov The primary target organs identified in studies with rats were the nasal turbinates and the upper gastrointestinal tract, specifically the esophagus. nih.gov

Detailed pathological examinations revealed that olfactory carcinomas, originating from the epithelium of the nasal turbinates, were a common finding. docksci.com These tumors were often aggressive, invading the brain in a high percentage of the affected animals. docksci.com In addition to these, squamous cell carcinomas of the lung and a hepatocellular tumor were also observed in animals treated with this compound. docksci.com These findings demonstrate the compound's capacity to induce tumors both at the site of contact (upper gastrointestinal tract) and in distant organs (nasal cavity, lungs, liver), highlighting its systemic carcinogenic activity.

Comparative Toxicology of this compound with Other Nitrosopiperidines and Nitrosamines

The toxicity of this compound has been evaluated in direct comparison with other methylated derivatives of nitrosopiperidine. nih.gov These studies are crucial for understanding structure-activity relationships, which relate a chemical's structure to its toxicological effects.

In a comparative study, rats were administered equimolar concentrations of nitrosopiperidine and five of its methylated derivatives: 2-methyl-, 3-methyl-, 4-methyl-, 2,6-dimethyl-, and 2,2,6,6-tetramethyl-nitrosopiperidine. nih.gov The results showed that this compound, much like the parent compound nitrosopiperidine and 3-methylnitrosopiperidine, was a highly potent carcinogen, inducing tumors of the nasal turbinates or upper gastrointestinal tract in almost all treated animals. nih.gov The carcinogenicity of the 2-methyl derivative was also high, though the time to death from tumors was significantly longer. nih.gov

In stark contrast, the derivatives with methyl groups blocking one or both carbon atoms adjacent (in the alpha position) to the nitroso functional group—namely 2,6-dimethyl- and 2,2,6,6-tetramethyl-nitrosopiperidine—showed significantly reduced carcinogenic activity, with very few tumors observed. nih.gov This suggests that the metabolic activation at the alpha-carbon is a critical step in the carcinogenic mechanism of nitrosopiperidines.

CompoundCarcinogenic Potency in RatsPrimary Tumor Sites
NitrosopiperidineHighNasal Turbinates, Upper Gastrointestinal Tract
2-Methylnitrosopiperidine (B3386296)HighNasal Turbinates, Upper Gastrointestinal Tract, Liver
3-MethylnitrosopiperidineHighNasal Turbinates, Upper Gastrointestinal Tract
This compoundHighNasal Turbinates, Upper Gastrointestinal Tract
2,6-DimethylnitrosopiperidineVery LowFew tumors observed
2,2,6,6-Tetramethyl-nitrosopiperidineVery LowFew tumors observed

Application of Advanced Toxicological Research Approaches (e.g., Toxicogenomics)

While classical toxicology studies, like the chronic feeding study, are effective at identifying carcinogenicity, they provide limited insight into the underlying molecular mechanisms. Advanced approaches such as toxicogenomics are being employed to fill this gap for many compounds. Toxicogenomics investigates the effects of toxicants on the genome and gene expression, providing a detailed profile of how a substance alters cellular processes.

Currently, specific toxicogenomics studies focused solely on this compound are not prominent in the scientific literature. However, the methodology has been applied to other significant nitrosamines, such as the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.gov For NNK, in vitro and in vivo genetic toxicity assays like the Pig-a assay have been used to evaluate its mutagenicity and the types of DNA mutations it causes. nih.gov Such approaches can identify specific genes and pathways that are disrupted by the compound, leading to the initiation of cancer. These advanced methods hold potential for future research into this compound to precisely map its mechanisms of genotoxicity and carcinogenicity.

Analytical Methodologies for the Detection and Quantification of 4 Methylnitrosopiperidine and Its Metabolites in Biological Matrices

Sample Preparation Techniques for Complex Biological Samples

The primary goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering components, and concentrate the sample to a level suitable for instrumental analysis. thermofisher.comyoutube.com The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required detection limits. mdpi.com For N-nitrosamines like 4-Methylnitrosopiperidine, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed methods. nih.govnih.govnih.gov

Liquid-Liquid Extraction (LLE) is a conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. acs.orgijper.org Dichloromethane (B109758) is a frequently used solvent for extracting nitrosamines. nih.govresearchgate.net Salting-out LLE (SALLE), which involves adding salt to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase, has also been successfully applied for the analysis of multiple nitrosamines in biological medicines. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, minimizing solvent consumption. youtube.comkirj.ee SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. nih.gov Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. youtube.com For nitrosamine (B1359907) analysis in urine, SPE has been effectively used for sample cleanup prior to instrumental analysis. researchgate.net Strong cation-exchange sorbents have proven effective for extracting small molecule nitrosamine impurities. nih.gov A variation, magnetic solid-phase extraction (MSPE), uses magnetic nanoparticles as the sorbent, simplifying the separation process. cabidigitallibrary.org

TechniquePrincipleCommon Application for NitrosaminesAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases. acs.orgExtraction from aqueous samples like urine and plasma. ijper.orgresearchgate.netSimple, cost-effective. nih.govCan be labor-intensive, may form emulsions, requires significant solvent volumes. thermofisher.com
Solid-Phase Extraction (SPE)Adsorption of analyte onto a solid sorbent, followed by elution. youtube.comCleanup of complex matrices like urine and cough syrups. researchgate.netnih.govHigh selectivity, reduced solvent use, potential for automation. nih.govHigher cost of consumables, method development can be complex.

Chromatography-Based Techniques for Quantitative Analysis

Chromatography is the cornerstone of quantitative analysis for nitrosamines, providing the necessary separation of target analytes from other compounds in the sample extract prior to detection. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used. ijpsjournal.comacs.org

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For nitrosamines, reversed-phase HPLC is common, typically utilizing an ODS (C18) column. nih.gov The separation is achieved by passing a pressurized liquid mobile phase, often a mixture of acetonitrile (B52724) and water with a buffer, through the column. nih.govnih.gov While HPLC with UV detection can be used, its sensitivity may be limited for trace-level analysis in biological samples. nih.govaurigeneservices.com Therefore, HPLC is most powerful when coupled with a highly sensitive detector like a mass spectrometer. nih.govlcms.cz

GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. synchemia.comfilab.frrestek.com In GC, the sample is vaporized and separated as it travels through a capillary column carried by an inert gas. filab.fr

A key advantage of GC in nitrosamine analysis is its compatibility with the Thermal Energy Analyzer (TEA) detector. filab.frellutia.com The GC-TEA system is highly selective and sensitive for nitroso compounds. ellutia.comchromatographytoday.com After separation in the GC column, the eluting compounds are pyrolyzed, breaking the N-NO bond to release a nitric oxide (NO) radical. chromatographytoday.com This NO radical then reacts with ozone in the detector to produce excited nitrogen dioxide, which emits light upon returning to its ground state. filab.fr The emitted light is measured and is directly proportional to the amount of the nitrosamine present. filab.fr

GC can also be coupled with a mass spectrometer (GC-MS), which provides both high sensitivity and structural confirmation of the analytes. kirj.eerestek.comnih.gov

ParameterTypical Condition for Nitrosamine AnalysisReference
InstrumentGas Chromatograph with Thermal Energy Analyzer (GC-TEA) or Mass Spectrometer (GC-MS) filab.frrestek.com
ColumnStabilwax-MS (30m x 0.25mm x 0.25µm) or similar researchgate.net
Carrier GasHelium researchgate.netchromatographyonline.com
Injection ModeSplitless or Direct Liquid Injection researchgate.netrestek.comhubspotusercontent-eu1.net
Temperature ProgramInitial temp 40-50°C, ramped to 200-240°C researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for High-Sensitivity Detection

Mass spectrometry is the definitive technique for the trace-level quantification of nitrosamines in biological samples due to its unparalleled sensitivity and selectivity. ijpsjournal.comresearchgate.net When coupled with a chromatographic separation system, it allows for the confident identification and measurement of analytes like this compound, even in the presence of complex matrix components. bioanalysis-zone.comnih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis. chromatographyonline.comlcms.czbioanalysis-zone.com This technique offers high selectivity by using multiple reaction monitoring (MRM). In MRM mode, the first quadrupole of the mass spectrometer is set to select the specific molecular ion (precursor ion) of the target analyte. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out noise from other co-eluting compounds and significantly enhancing the signal-to-noise ratio. nih.gov This allows for quantification at very low concentrations (ng/mL or lower) in matrices like plasma and urine. researchgate.netijper.org

A major challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. pmda.go.jpyoutube.com This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. pmda.go.jp

Several strategies are employed to overcome this challenge:

Efficient Sample Preparation: Thorough cleanup using techniques like SPE is crucial to remove as many interfering matrix components as possible before analysis. aurigeneservices.comusp.org

Chromatographic Separation: Optimizing the HPLC method to achieve good separation between the analyte and interfering peaks is a primary strategy to minimize matrix effects. usp.org

Dilution: Simply diluting the sample extract can reduce the concentration of interfering substances, though this may compromise the method's sensitivity. sepscience.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. pmda.go.jpclearsynth.com A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., Deuterium, Carbon-13). researchgate.netnih.gov The SIL-IS is chemically identical to the analyte and co-elutes chromatographically, experiencing the same matrix effects and extraction inefficiencies. pmda.go.jp By measuring the ratio of the analyte's signal to the known concentration of the internal standard, accurate quantification can be achieved as the ratio remains unaffected by these variations. pmda.go.jpclearsynth.com

Immunoassays and Other Complementary Analytical Methods in Research

While chromatographic techniques coupled with mass spectrometry are the gold standard for the definitive identification and quantification of this compound and its metabolites, immunoassays offer a complementary approach, particularly for rapid screening and high-throughput analysis in research settings. These methods are predicated on the highly specific binding interaction between an antibody and its target antigen. In the context of this compound, the development and application of such assays would be a specialized area of research, likely focused on understanding exposure patterns in preclinical studies.

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are capable of detecting minute quantities of target molecules in complex biological matrices like urine and plasma. taylorandfrancis.comrevvity.comresearchgate.netcreativebiomart.net The principle behind these assays involves a competitive binding reaction where the analyte of interest in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. revvity.com The development of an immunoassay for a small molecule like this compound would first necessitate the production of specific antibodies. This is typically achieved by conjugating the this compound molecule (which acts as a hapten) to a larger carrier protein to make it immunogenic.

In a research context, these immunoassays could be employed for preliminary screening of a large number of samples to identify those that may contain this compound or its metabolites. This can be particularly useful in toxicological studies for assessing metabolic pathways and excretion kinetics. However, it is crucial to recognize the potential for cross-reactivity with structurally similar compounds, which can lead to false-positive results.

Given the limitations of immunoassays, their use in research is often complemented by more definitive analytical techniques. Methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide a higher degree of specificity and can be used to confirm the results obtained from immunoassays. nih.gov These complementary methods are essential for validating the immunoassay's performance and for providing precise quantification and structural confirmation of the detected analytes. The validation of any new immunoassay would involve a rigorous comparison against these established, highly specific methods to determine its accuracy, precision, and specificity. biocompare.comnih.gov

The following tables illustrate the type of comparative data that would be generated in a research study validating a hypothetical immunoassay for this compound against a confirmatory method like LC-MS/MS.

Table 1: Hypothetical Cross-Reactivity of a this compound Immunoassay

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)
This compound 5.0 100
N-Nitrosopiperidine25.020
N-Nitrosodimethylamine>1000<0.5
N-Nitrosodiethylamine>1000<0.5
4-Hydroxymethylnitrosopiperidine15.033.3

Table 2: Comparison of this compound Concentrations in Spiked Urine Samples by Immunoassay and LC-MS/MS

Sample IDSpiked Concentration (ng/mL)Immunoassay Result (ng/mL)LC-MS/MS Result (ng/mL)Recovery by Immunoassay (%)
U-0010.0< LOD< LOD-
U-0021.00.91.190
U-0035.04.75.294
U-00410.09.810.198
U-00525.023.524.894

LOD: Limit of Detection

Structure Activity Relationships and Comparative Carcinogenicity Within N Nitrosopiperidine Derivatives

Influence of Methyl Group Position on Carcinogenic Activity and Metabolic Pathways

The position of a methyl group on the piperidine (B6355638) ring of N-nitrosopiperidine derivatives significantly influences the compound's carcinogenic activity and the metabolic pathways it undergoes. The primary mechanism for the activation of nitrosamines into carcinogens is metabolic α-hydroxylation, a process catalyzed by cytochrome P450 (CYP) enzymes. nih.govfda.gov This reaction occurs on the carbon atoms adjacent (in the alpha position) to the N-nitroso group, leading to the formation of unstable intermediates that can alkylate DNA and initiate carcinogenesis. nih.gov

Substitution of a methyl group at different positions on the piperidine ring alters the rate and site of this metabolic activation.

Alpha (α)-Position (C2 and C6): Blockage of one or both α-carbon atoms with methyl groups, as seen in 2-methylnitrosopiperidine (B3386296), 2,6-dimethylnitrosopiperidine, and 2,2,6,6-tetramethyl-nitrosopiperidine, has a profound impact on carcinogenic activity. nih.govdocksci.com Studies in rats have shown that methylation at the α-position significantly reduces the carcinogenic activity of the molecule. nih.govdocksci.com For instance, while N-nitrosopiperidine induced tumors in nearly 100% of test animals, 2,6-dimethyl- and 2,2,6,6-tetramethyl-nitrosopiperidine induced very few tumors. nih.govdocksci.com This reduction is attributed to the steric hindrance of the methyl group, which impedes the enzymatic α-hydroxylation necessary for activation. nih.gov Although 2-methylnitrosopiperidine still induced a high rate of tumors, the time to death from these tumors was significantly longer compared to the parent compound, suggesting a decreased potency. nih.govdocksci.com

Beta (β)-Position (C3 and C5) and Gamma (γ)-Position (C4): Methylation at the β- or γ-positions does not block the critical α-carbon sites. Consequently, compounds like 3-methylnitrosopiperidine and 4-methylnitrosopiperidine remain potent carcinogens. nih.govdocksci.com Research demonstrates that these compounds induce tumors of the nasal turbinates or upper gastrointestinal tract in almost 100% of treated rats, a rate comparable to the unsubstituted N-nitrosopiperidine. nih.govdocksci.com

The metabolic pathways for this compound involve several CYP enzymes. CYP3A4 is a key enzyme in its metabolism, while CYP2D6 contributes to secondary metabolic pathways through alternative oxidative transformations. smolecule.com The presence of the methyl group at the C4 position does not prevent the essential α-hydroxylation at the C2 and C6 positions, allowing the metabolic activation cascade to proceed efficiently.

Table 1: Influence of Methyl Group Position on N-Nitrosopiperidine Carcinogenicity in Rats
CompoundPosition of Methyl Group(s)Observed Carcinogenic ActivityReference
N-NitrosopiperidineNoneHigh (~100% tumor incidence) nih.gov, docksci.com
2-MethylnitrosopiperidineAlpha (α)High tumor incidence, but significantly longer time to death nih.gov, docksci.com
3-MethylnitrosopiperidineBeta (β)High (~100% tumor incidence) nih.gov, docksci.com
This compoundGamma (γ)High (~100% tumor incidence) nih.gov, docksci.com
2,6-DimethylnitrosopiperidineAlpha (α)Significantly reduced (very few tumors) nih.gov, docksci.com
2,2,6,6-Tetramethyl-nitrosopiperidineAlpha (α)Significantly reduced (very few tumors) nih.gov, docksci.com

Comparative Carcinogenicity and Toxicological Profiles of this compound with N-Nitrosopiperidine and Other Analogues

The carcinogenic potency of this compound is comparable to that of its parent compound, N-nitrosopiperidine, and other analogues that are not substituted at the α-carbon. nih.govdocksci.com The carcinogenic potencies of nitrosamines can span a range of at least four orders of magnitude, highlighting the significance of structural variations. nih.gov

In a comparative study where rats were administered equimolar concentrations of various methylated derivatives in their drinking water, this compound was shown to be a potent carcinogen. nih.govdocksci.com It induced tumors of the nasal turbinates and upper gastrointestinal tract in nearly all animals, similar to the effects observed with N-nitrosopiperidine and 3-methylnitrosopiperidine. nih.govdocksci.com This indicates that the toxicological profile, in terms of target organs and tumor induction, is not significantly altered by methylation at the 4-position.

In contrast, analogues with substitutions at the α-carbon, such as 2,6-dimethylnitrosopiperidine, show a drastically reduced carcinogenic effect. nih.govdocksci.com This stark difference underscores that the primary determinant of high carcinogenic potency in this class is the accessibility of the α-carbons for metabolic activation.

When compared to other cyclic nitrosamines like N-nitrosopyrrolidine (NPYR), the potency can differ. For instance, in a study on Syrian golden hamsters, NPYR showed no significant tumor incidence in the respiratory organs, whereas other nitrosamines like N-nitrosodiethylamine (NDEA) were extremely potent. elsevierpure.com While this study did not include this compound, it illustrates the variability in organ specificity and potency among different cyclic nitrosamine (B1359907) structures. The high carcinogenicity of this compound places it among the more potent compounds within the N-nitrosamine class.

Table 2: Comparative Carcinogenicity of N-Nitrosopiperidine Derivatives in Rats
CompoundTumor Incidence (Nasal/GI Tract)Relative PotencyReference
N-Nitrosopiperidine~100%High nih.gov, docksci.com
This compound~100%High nih.gov, docksci.com
3-Methylnitrosopiperidine~100%High nih.gov, docksci.com
2-MethylnitrosopiperidineHigh (longer latency)Moderate-High nih.gov, docksci.com
2,6-DimethylnitrosopiperidineVery lowLow nih.gov, docksci.com

Molecular Determinants of Carcinogenic Potency within the Cyclic Nitrosamine Class

The carcinogenic potency of cyclic nitrosamines is governed by a set of well-defined molecular and structural features that influence their metabolic activation and subsequent interaction with cellular macromolecules like DNA. nih.gov Understanding these structure-activity relationships (SARs) is crucial for predicting the toxicological risk of different nitrosamines. researchgate.netresearchgate.net

The most critical determinant is the presence and accessibility of α-hydrogens, which are the primary sites for the metabolic hydroxylation that initiates carcinogenesis. fda.gov

Key molecular determinants include:

α-Carbon Substitution: As discussed, substitution on the α-carbon atom provides steric hindrance that inhibits metabolic activation. nih.gov Blocking both α-carbons, as in 2,6-disubstituted nitrosopiperidines, leads to a significant reduction or elimination of carcinogenic activity. docksci.com The presence of a tertiary α-carbon is also considered a deactivating feature. fda.gov

Ring Size: The size of the cyclic amine ring can affect potency. The N-nitroso group in a 4- to 7-membered ring is considered a deactivating feature, potentially due to conformational effects that influence enzyme binding and reactivity. fda.gov

Electronic Effects: The presence of electron-withdrawing groups bonded to the α-carbon can decrease carcinogenic potency. fda.gov These groups can destabilize the formation of the α-hydroxy nitrosamine or the subsequent diazonium ion, which is the ultimate alkylating agent.

Activating Features: Conversely, certain structural features can enhance potency. For example, a methyl group bonded to the β-carbon may act as an activating feature. fda.gov

For this compound, the key molecular features are the unsubstituted α-carbons, which allow for efficient metabolic activation. The methyl group at the distant γ-position has a negligible effect on this primary activation step, resulting in the compound retaining the high carcinogenic potency of its parent, N-nitrosopiperidine.

Table 3: Key Molecular Determinants of Carcinogenic Potency in Cyclic Nitrosamines
Structural FeatureEffect on Carcinogenic PotencyMechanismReference
Unsubstituted α-HydrogensIncrease (Required for high potency)Allows for metabolic α-hydroxylation and activation. fda.gov
Substitution at α-Carbon (e.g., Methyl group)DecreaseSteric hindrance of metabolic activation at that site. nih.gov, docksci.com
Tertiary α-CarbonDecrease (Deactivating)Alters the stability and reactivity of metabolic intermediates. fda.gov
N-Nitroso in 4-7 Membered RingDecrease (Deactivating)Conformational effects may reduce enzyme binding/reactivity. fda.gov
Electron-Withdrawing Group at α-CarbonDecrease (Deactivating)Destabilizes the formation of the ultimate carcinogenic species. fda.gov
Methyl Group at β-CarbonIncrease (Activating)May favorably influence metabolic pathways or stability of intermediates. fda.gov

Advanced Research Methodologies and Future Directions in 4 Methylnitrosopiperidine Research

Application of Omics Technologies (e.g., Toxicogenomics, Adductomics) to Elucidate Mechanisms

Omics technologies offer a holistic view of the molecular alterations induced by xenobiotics like 4-Methylnitrosopiperidine. These high-throughput methods allow for the simultaneous analysis of a vast number of biological molecules, providing a comprehensive snapshot of cellular responses.

Toxicogenomics integrates toxicology with genomics and other "omics" fields (transcriptomics, proteomics, metabolomics) to understand how chemical exposures affect the genome and its expression. By analyzing changes in gene and protein expression or metabolite profiles in cells or tissues exposed to this compound, researchers can identify key pathways and biological processes that are disrupted. This approach helps to uncover the compound's mode of action, identify potential biomarkers of exposure or effect, and contribute to a more mechanistic understanding of its toxicity.

Adductomics is a specialized field focused on the comprehensive analysis of DNA and protein adducts—covalent modifications resulting from exposure to reactive chemicals. For N-nitrosamines, metabolic activation is a prerequisite for their carcinogenic activity, leading to the formation of electrophilic intermediates that can bind to DNA. nih.govnih.govresearchgate.net Adductomics plays a crucial role in identifying the specific patterns of DNA damage caused by these compounds.

A notable study in a region with a high incidence of esophageal cancer utilized DNA adductome analysis to investigate the etiology of the disease. The major adduct detected was identified as N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG), which is derived from the metabolic activation of N-nitrosopiperidine (NPIP). nih.gov This finding directly linked exposure to NPIP with DNA damage in human tissues. nih.gov The study further demonstrated that NPIP is a potent mutagen, inducing a specific mutational signature characterized by A:T to C:G transversions. nih.gov While this research focused on the parent compound, the methodologies are directly applicable to studying the DNA adducts and mutational signatures induced by this compound, which could have a distinct profile due to the methyl substitution.

Table 1: Key Findings from Adductomics Study on N-Nitrosopiperidine (NPIP)

FindingDescriptionImplication for this compound Research
Major Adduct IdentifiedN2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) was the primary DNA adduct found in esophageal tissues from a high-risk population. nih.govSuggests a specific analytical target for future adductomics studies on this compound to see if a similar or different primary adduct is formed.
Mutagenic ActivityNPIP showed strong mutagenic activity after metabolic activation in both in vitro (Ames test) and in vivo (gpt delta rat) assays. nih.govProvides a methodological framework for assessing the mutagenic potential and potency of this compound.
Mutational SignatureThe dominant mutation induced by NPIP was the A:T to C:G transversion. nih.govHighlights the importance of determining the specific mutational signature of this compound, which could serve as a biomarker of exposure.

Computational Modeling and In Silico Approaches for Metabolism and Toxicity Prediction

Computational, or in silico, toxicology has become an indispensable tool for predicting the harmful effects of chemicals, reducing reliance on animal testing and expediting risk assessment. nih.gov These methods use computer models to forecast a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on its chemical structure. nih.govnih.gov

For N-nitrosamines, quantitative structure-activity relationship (QSAR) models are widely used. QSAR models are mathematical representations that correlate a compound's structural or physicochemical properties with its biological activity, such as carcinogenic potency. mdpi.com These models can efficiently screen large numbers of chemicals and prioritize them for further testing. nih.gov

More advanced in silico approaches involve quantum mechanical (QM) modeling. chemrxiv.orgacs.org QM methods can calculate the activation energies for key metabolic steps, such as the initial α-hydroxylation reaction catalyzed by cytochrome P450 enzymes, which is critical for the activation of nitrosamines. researchgate.netacs.orgfrontiersin.org By modeling the entire reaction pathway—from the parent compound to the formation of DNA-reactive diazonium intermediates—researchers can predict the relative carcinogenic potency of different nitrosamines. acs.orgfrontiersin.org This mechanistic approach provides a more robust basis for potency prediction compared to traditional QSAR models. Recent studies have successfully used QM modeling to differentiate the potency of various nitrosamines, providing valuable data for risk assessment where experimental data is lacking. chemrxiv.orgnih.gov

Table 2: In Silico Approaches for N-Nitrosamine Research

Modeling ApproachPrincipleApplication to this compound
QSAR (Quantitative Structure-Activity Relationship)Correlates chemical structure with biological activity (e.g., toxicity) using statistical models. mdpi.comPredicting carcinogenic potency and other toxicity endpoints based on the structural features of the 4-methyl group compared to other nitrosamines. nih.govmdpi.com
PBPK (Physiologically Based Pharmacokinetic) ModelingSimulates the ADME processes of a chemical in the body to predict internal dose concentrations. simulations-plus.comEstimating the internal exposure to this compound and its metabolites in target tissues, aiding in dose-response assessment.
Quantum Mechanical (QM) ModelingCalculates electronic structure and reactivity to model metabolic activation pathways and reaction energies. acs.orgfrontiersin.orgDetermining how the methyl group influences the stability of the parent compound and the reactivity of its metabolic intermediates, thereby predicting its carcinogenic potential. chemrxiv.orgnih.gov

Development and Utilization of Novel In Vitro and Ex Vivo Research Models

To better understand the biological effects of this compound, researchers are moving beyond simple 2D cell cultures to more complex and physiologically relevant models.

In vitro models are essential for high-throughput screening and mechanistic studies. mdpi.com A general protocol for studying the metabolism of nitrosamines involves incubating the compound with specific human cytochrome P450 enzymes to identify the metabolites formed. nih.gov Advanced in vitro systems include 3D cell cultures, such as spheroids or organoids, which more accurately replicate the complex architecture and cell-cell interactions of native tissues. For studying liver metabolism and toxicity, liver spheroids or "liver-on-a-chip" microphysiological systems provide a more realistic environment than traditional monolayer cell cultures. These models can be used to investigate the metabolism of this compound and its subsequent hepatotoxicity with greater accuracy.

Ex vivo models utilize freshly isolated tissues or organs, keeping them functional in a controlled laboratory environment. mdpi.com This approach bridges the gap between in vitro and in vivo studies. For instance, precision-cut tissue slices from the liver, esophagus, or lungs can be used to study the metabolism and DNA adduct formation of this compound in a target-organ-specific manner. Ex vivo models maintain the native cellular composition and architecture, providing a highly relevant system for toxicological assessment. nih.gov

The development of these novel models is crucial for improving the translation of research findings from the laboratory to human health risk assessment. mdpi.com An EMA-funded project, for example, is focused on optimizing and validating novel in vitro genotoxicity tests, including the comet assay in human liver cell models, to reliably detect the mutagenicity of different N-nitrosamines. usp.org

Integration of Mechanistic Data for Enhanced Hazard Identification and Risk Assessment

The ultimate goal of these advanced research methodologies is to improve hazard identification and conduct more accurate risk assessments for compounds like this compound. nj.gov Risk assessment traditionally relies on data from animal cancer bioassays, but such data are often unavailable for many nitrosamines due to the cost and time required for these studies.

A modern approach involves integrating mechanistic data from multiple sources. Information on metabolic activation pathways (from in vitro and in silico models), DNA adduct formation (from adductomics), and mutagenicity (from advanced genotoxicity assays) can be combined to build a comprehensive picture of a compound's carcinogenic potential. nih.gov

Conclusion and Future Research Implications

Summary of Key Academic Findings on 4-Methylnitrosopiperidine

This compound is a cyclic N-nitrosamine that has been the subject of toxicological research, primarily focusing on its carcinogenic properties. Academic findings have firmly established it as a carcinogen in animal models, with a specific target organ tropism.

A significant study comparing the carcinogenicity of nitrosopiperidine and its methylated derivatives in rats provided crucial insights into the structure-activity relationship of these compounds. In this research, this compound, alongside nitrosopiperidine, 2-methylnitrosopiperidine (B3386296), and 3-methylnitrosopiperidine, induced tumors of the nasal turbinates or the upper gastrointestinal tract in nearly all of the test animals when administered in their drinking water. nih.govdocksci.com This study highlighted that the position of the methyl group on the piperidine (B6355638) ring, when not at the alpha-carbon, does not eliminate the carcinogenic activity of the parent compound, nitrosopiperidine.

The carcinogenic potency of this compound is intrinsically linked to its metabolic activation, a hallmark of N-nitrosamine carcinogenesis. The general mechanism involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This metabolic step leads to the formation of an unstable intermediate that can spontaneously decompose to yield a reactive electrophile. This electrophile can then bind to cellular macromolecules, most notably DNA, to form DNA adducts. nih.gov The formation of these DNA adducts is a critical initiating event in the carcinogenic process. While this is the broadly accepted mechanism for N-nitrosamines, specific studies detailing the metabolic pathways and the precise identity of the DNA adducts formed by this compound are not extensively documented in the available academic literature.

Further research into the structure-activity relationships of nitrosopiperidine derivatives has shown that substitution at the alpha-carbon can significantly alter carcinogenic activity. For instance, blockage of one or more alpha-carbon atoms with methyl groups, as seen in 2,6-dimethylnitrosopiperidine and 2,2,6,6-tetramethylnitrosopiperidine, markedly reduces carcinogenic activity. nih.gov This underscores the importance of the availability of an alpha-hydrogen for metabolic activation and subsequent carcinogenesis.

The table below summarizes the comparative carcinogenicity of nitrosopiperidine and its methylated derivatives from a key study in rats.

CompoundPrimary Tumor SitesTumor Incidence
NitrosopiperidineNasal turbinates, Upper gastrointestinal tractNearly 100%
2-MethylnitrosopiperidineNasal turbinates, Upper gastrointestinal tract, Hepatocellular carcinomasNearly 100%
3-MethylnitrosopiperidineNasal turbinates, Upper gastrointestinal tractNearly 100%
This compoundNasal turbinates, Upper gastrointestinal tractNearly 100%
2,6-DimethylnitrosopiperidineVery few tumorsSignificantly reduced
2,2,6,6-TetramethylnitrosopiperidineVery few tumorsSignificantly reduced

Identification of Remaining Research Gaps and Priorities for Future Investigation

Despite the established carcinogenicity of this compound, significant gaps remain in the scientific understanding of this compound. The existing research provides a foundational knowledge of its toxicity, but a more detailed and mechanistic understanding is necessary.

The most prominent research gap is the lack of specific data on the metabolism and metabolic activation pathways of this compound . While it is presumed to follow the general pathway of alpha-hydroxylation common to N-nitrosamines, detailed studies are needed to identify the specific cytochrome P450 isozymes involved in its activation. Understanding which CYP enzymes are responsible for its metabolism is crucial for assessing inter-individual differences in susceptibility and for identifying potential drug-nitrosamine interactions.

A direct consequence of the gap in metabolic data is the absence of information on the specific DNA adducts formed by this compound . The identification and quantification of these adducts in target tissues are essential for understanding the precise mechanisms of its carcinogenicity and for developing potential biomarkers of exposure and effect. Research is needed to characterize the full spectrum of DNA adducts, including their chemical structures, rates of formation, and repair kinetics. Such studies would provide a more accurate assessment of the mutagenic and carcinogenic risk posed by this compound.

Furthermore, there is a need for more comprehensive dose-response studies to better characterize the carcinogenic potency of this compound. Establishing a clearer relationship between the level of exposure and the risk of tumor development is critical for regulatory purposes and for setting safety limits for potential human exposure.

Priorities for future investigation should therefore include:

In vitro and in vivo metabolic studies to elucidate the specific metabolic pathways of this compound and identify the key enzymes involved.

Characterization and quantification of DNA adducts in target tissues of animals exposed to this compound.

Elucidation of the mutagenic spectrum induced by this compound in relevant experimental models.

Conducting detailed dose-response analyses to provide a more precise estimation of its carcinogenic risk.

Addressing these research gaps will provide a more complete toxicological profile of this compound and will be invaluable for human health risk assessment.

Broader Implications for Understanding N-Nitrosamine Carcinogenesis and Developing Prevention Strategies

The study of this compound contributes to the broader understanding of N-nitrosamine carcinogenesis, a significant area of public health concern due to widespread human exposure to this class of compounds through diet, tobacco products, and certain occupational settings. nih.govjchr.org The findings related to this compound reinforce the critical role of metabolic activation in the carcinogenic process of cyclic nitrosamines and highlight the importance of the molecular structure in determining carcinogenic potency. nih.govnih.gov

The research on methylated nitrosopiperidines, including the 4-methyl derivative, provides a clear example of structure-activity relationships within a chemical class. researchgate.net This knowledge is fundamental for predicting the carcinogenic potential of other, less-studied nitrosamines and for prioritizing them for further toxicological evaluation. lhasalimited.org Understanding how a simple structural modification, such as the addition of a methyl group at different positions, influences carcinogenic outcome helps in refining the models used for risk assessment of chemical carcinogens.

The established general mechanism of N-nitrosamine carcinogenesis informs the development of effective cancer prevention strategies. These strategies can be broadly categorized into three main approaches: nih.gov

Reducing Exposure: This involves identifying the sources of N-nitrosamines and their precursors (secondary and tertiary amines and nitrosating agents) in the environment, food, and consumer products, and implementing measures to minimize their formation and human contact. senpharma.vn For instance, changes in food processing and preservation techniques have successfully reduced the levels of certain nitrosamines in cured meats.

Inhibiting Endogenous Formation: A significant portion of human exposure to N-nitrosamines is believed to occur through their formation within the body from dietary precursors. The use of inhibitors of nitrosation, such as ascorbic acid (vitamin C) and other antioxidants, has been shown to effectively reduce the endogenous formation of N-nitrosamines. nih.gov

Chemoprevention: This approach involves the use of natural or synthetic agents to block the metabolic activation of nitrosamines or to enhance their detoxification. semanticscholar.org Research into compounds that can inhibit the specific cytochrome P450 enzymes responsible for nitrosamine (B1359907) activation or that can scavenge the reactive electrophilic intermediates is an active area of investigation.

The ongoing challenge of nitrosamine contamination in pharmaceuticals has led to increased regulatory scrutiny and the development of new guidelines for their control. medpath.comresearchgate.net The knowledge gained from studying compounds like this compound is crucial for informing these regulatory decisions and for developing robust risk assessment and mitigation strategies within the pharmaceutical industry. pharmtech.comnih.gov Future efforts will likely focus on greater international harmonization of regulatory standards and the development of more sensitive analytical methods for detecting trace levels of nitrosamine impurities. theanalyticalscientist.com

Q & A

Q. How can researchers integrate epigenomic data to elucidate long-term carcinogenic effects of this compound?

  • Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) on exposed tissues to identify DNA methylation hotspots. Combine with ChIP-seq for histone modification markers (e.g., H3K27ac). Use pathway enrichment tools (DAVID, KEGG) to link epigenetic changes to oncogenic pathways (e.g., Wnt/β-catenin). Validate findings in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylnitrosopiperidine
Reactant of Route 2
4-Methylnitrosopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.